molecular formula C24H17N3O2 B14480699 Benzoxazole, 2-(4-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)ethenyl)phenyl)- CAS No. 64893-28-3

Benzoxazole, 2-(4-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)ethenyl)phenyl)-

Cat. No.: B14480699
CAS No.: 64893-28-3
M. Wt: 379.4 g/mol
InChI Key: YDADFDRLKYUBEW-VOTSOKGWSA-N
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Description

Benzoxazole, 2-[4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]ethenyl]phenyl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a benzoxazole ring fused with a 1,2,4-oxadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions . For instance, the reaction of 2-aminophenol with aldehydes in the presence of a catalyst such as a nanocatalyst, metal catalyst, or ionic liquid catalyst can yield benzoxazole derivatives . The reaction conditions often involve refluxing in water or other solvents for a specified duration to achieve high yields.

Industrial Production Methods: Industrial production of benzoxazole derivatives may involve the use of continuous flow reactors and advanced catalytic systems to optimize yield and efficiency. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzoxazole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .

Mechanism of Action

The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For instance, some benzoxazole derivatives exhibit anticancer activity by inhibiting key enzymes and signaling pathways involved in cell proliferation and survival . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Uniqueness: Benzoxazole derivatives are unique due to their ability to undergo a wide range of chemical reactions and their diverse biological activities. Their structural versatility allows for extensive functionalization, making them valuable in drug discovery and development .

Properties

CAS No.

64893-28-3

Molecular Formula

C24H17N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

2-[4-[(E)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole

InChI

InChI=1S/C24H17N3O2/c1-16-25-24(29-27-16)20-14-10-18(11-15-20)7-6-17-8-12-19(13-9-17)23-26-21-4-2-3-5-22(21)28-23/h2-15H,1H3/b7-6+

InChI Key

YDADFDRLKYUBEW-VOTSOKGWSA-N

Isomeric SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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